

# Spectroscopic and Structural Elucidation of 4-Amino-6-methoxypyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-6-methoxypyrimidine

Cat. No.: B042944

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Amino-6-methoxypyrimidine**. Due to the limited availability of public domain experimental spectra, this guide combines known physical properties with predicted spectroscopic data to serve as a valuable resource for the characterization and analysis of this molecule. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

## Physicochemical Properties

**4-Amino-6-methoxypyrimidine**, with the empirical formula  $C_5H_7N_3O$ , is a substituted pyrimidine derivative. Key physicochemical data is summarized in the table below.

Property	Value	Reference
Molecular Weight	125.13 g/mol	<a href="#">[1]</a>
Melting Point	157-160 °C	<a href="#">[1]</a>
CAS Number	696-45-7	<a href="#">[1]</a>

## Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for **4-Amino-6-methoxypyrimidine**, based on established principles of NMR, IR, and Mass Spectrometry.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.25	Singlet	1H	$\text{H}_2$ (pyrimidine ring)
~5.70	Singlet	1H	$\text{H}_5$ (pyrimidine ring)
~4.90	Broad Singlet	2H	$-\text{NH}_2$
~3.95	Singlet	3H	$-\text{OCH}_3$

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~168.0	$\text{C}_6$ (pyrimidine ring)
~162.5	$\text{C}_4$ (pyrimidine ring)
~158.0	$\text{C}_2$ (pyrimidine ring)
~85.0	$\text{C}_5$ (pyrimidine ring)
~55.0	$-\text{OCH}_3$

**Table 3: Predicted Mass Spectrometry Data**

m/z	Interpretation
125.06	$[\text{M}]^+$ (Molecular Ion)
110.04	$[\text{M} - \text{CH}_3]^+$
96.04	$[\text{M} - \text{CHO}]^+$
82.04	$[\text{M} - \text{CH}_3 - \text{CO}]^+$

## Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3250	Medium-Strong, Broad	N-H stretch (asymmetric and symmetric)
3100-3000	Medium-Weak	Aromatic C-H stretch
2950-2850	Medium-Weak	Aliphatic C-H stretch (-OCH <sub>3</sub> )
1650-1600	Strong	C=N stretch (pyrimidine ring)
1620-1580	Strong	N-H bend
1580-1450	Medium-Strong	Aromatic C=C stretch
1250-1200	Strong	Asymmetric C-O-C stretch
1050-1000	Medium	Symmetric C-O-C stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-6-methoxypyrimidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum using a 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- Acquire a  $^{13}\text{C}$  NMR spectrum using a 125 MHz spectrometer with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-Amino-6-methoxypyrimidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

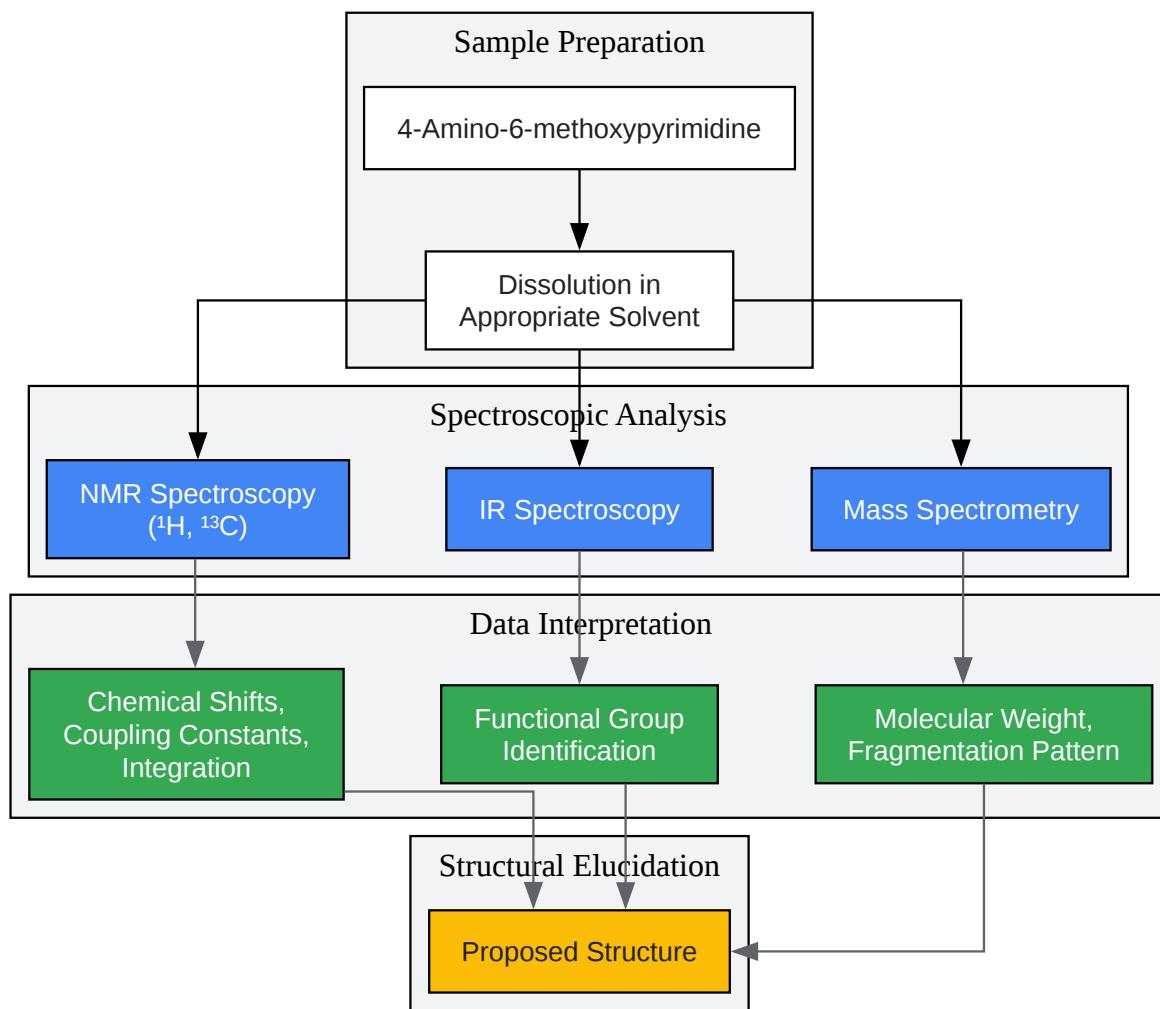
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Amino-6-methoxypyrimidine** in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
- Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **4-Amino-6-methoxypyrimidine** using spectroscopic methods.



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## References

- 1. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
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